molecular formula C11H8O5 B1487020 dioncoquinone B CAS No. 1093228-16-0

dioncoquinone B

Cat. No.: B1487020
CAS No.: 1093228-16-0
M. Wt: 220.18 g/mol
InChI Key: NKWUAYRVOYZNJX-UHFFFAOYSA-N
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Description

Dioncoquinone B is a type of naphthoquinone, which are compounds that have garnered much attention in the scientific community due to their pharmacological properties . It is a natural organic compound derived from naphthalene . This compound has been isolated from the callus culture of the tropical liana Triphyophyllum peltatum .


Synthesis Analysis

Epoxide 2b is an analog of the synthetic intermediate 2a en route to the polyketide-derived antitumoral naphthoquinone this compound . The synthesis of this compound and related compounds has been explored in various studies .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the variable properties on the chemical level, such as molecular structure, functional groups, and degradation . The quinone ring contains a system of double bonds conjugated with carbonyl groups .


Chemical Reactions Analysis

The chemistry of this compound contributes to its interaction with biological environments . The quinone ring in its structure is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are naturally different for every material or combination of materials . These properties are primarily related to the variable properties on the chemical level .

Scientific Research Applications

Anti-Tumoral Activities

Dioncoquinone B, a natural naphthoquinone product, has shown promising anti-tumoral activities. Specifically, it has demonstrated significant activity against Leishmania major and multiple myeloma cells without notable toxicity toward normal blood cells. Its effective concentrations against multiple myeloma cell lines were comparable to melphalan, a standard therapy agent for B cell lymphoma and multiple myeloma. These findings emerged from both the total synthesis of this compound and the isolation of its analogs from plant cell cultures. A structure-activity relationship (SAR) study indicated that the hydroxy groups at specific positions are crucial for its improved anti-tumoral activities and decreased cytotoxicities (Bringmann et al., 2011).

Synthetic Approach

A convenient synthetic approach to this compound and related compounds, including ancistroquinones B and C, has been developed. This strategy utilizes readily available reagents and provides a preparative synthesis pathway for various biologically active naphthoquinones (Khmelevskaya & Pelageev, 2019).

Antitumoral and Antileishmanial Properties

Another study isolated new natural naphthoquinones, including dioncoquinones A and B, from cell cultures of certain plant species. These compounds exhibited specific activity against Leishmania major and induced apoptosis in human tumor cells derived from B cell malignancies. Interestingly, they did not show significant toxicity towards normal peripheral mononuclear blood cells (Bringmann et al., 2008).

Epoxides Related to this compound

Research on epoxide analogs of this compound found that these compounds, particularly epoxide 2b, induced strong apoptosis in multiple myeloma cells at concentrations lower than this compound and related analogs, without significant toxicity against normal blood cells. The study suggests different structure-activity relationships for these epoxides compared to the naphthoquinones (Cheng et al., 2018).

Mechanism of Action

Dioncoquinone B has been found to induce strong apoptosis in multiple myeloma cells . It addresses proteins that are associated with stress regulation processes which are critical for multiple myeloma cell survival .

Future Directions

The future directions of research on dioncoquinone B could involve further exploration of its anticancer properties and potential therapeutic significance . There is also potential for the development of new compounds that reproduce the same known mechanisms of action .

Properties

IUPAC Name

4,7,8-trihydroxy-3-methylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-4-8(13)5-2-3-6(12)10(15)7(5)11(16)9(4)14/h2-3,12-13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWUAYRVOYZNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C(C=C2)O)O)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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